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Compound of Interest

Compound Name: Atto 390 maleimide

Cat. No.: B12057937

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Atto 390
maleimide, with a core focus on its fluorescence quantum yield. It includes detailed
experimental protocols for both the determination of this key parameter and the practical
application of the fluorophore in bioconjugation.

Atto 390 is a fluorescent label characterized by its coumarin-based structure.[1] Key features of
this dye include a high fluorescence quantum yield, a significant Stokes shift, good
photostability, and a low molecular weight.[1][2][3] The maleimide functional group allows for its
covalent attachment to thiol groups, which are present in the cysteine residues of proteins and
peptides, making it a valuable tool for fluorescent labeling in life sciences.[3]

Core Photophysical & Chemical Properties

The efficiency of a fluorophore is paramount in sensitive detection applications. The data below
summarizes the key quantitative characteristics of Atto 390. The fluorescence quantum yield
(nfl), defined as the ratio of photons emitted to photons absorbed, is notably high for this dye.
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Parameter Value Reference

Fluorescence Quantum Yield

o) 0.90 (90%)

Max. Excitation Wavelength
(Aabs)

390 nm

Max. Emission Wavelength
(AfD)

476 - 479 nm

Molar Extinction Coefficient
2.4x10* M~icm1

(emax)
Fluorescence Lifetime (tfl) 5.0 ns
Molecular Weight 466 g/mol

Experimental Protocols
Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a
compound is the comparative method, which involves using a well-characterized fluorescent
standard. This protocol outlines the steps for measuring the relative quantum yield of Atto 390.

A. Principle: The relative quantum yield is calculated by comparing the integrated fluorescence
intensity and the absorbance of the unknown sample (Atto 390) to a standard with a known
quantum yield. The formula used is:

®Px = st * (Gradx / Gradst) * (Nx? / Nst?)

Where:

e @ s the fluorescence quantum yield.

o Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

1 is the refractive index of the solvent.
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e The subscripts X and ST denote the unknown sample and the standard, respectively.
B. Materials:
o Atto 390 Maleimide

e Fluorescence standard with known quantum yield (e.g., Quinine Sulfate in 0.1 M H2SOa4, ® =
0.58)

e Spectroscopy-grade solvents (e.g., water, ethanol)
e UV-Vis Spectrophotometer

o Corrected Fluorescence Spectrometer

e 10 mm path length quartz cuvettes

C. Procedure:

o Standard Selection: Choose a quantum yield standard that absorbs at the excitation
wavelength of the sample.

e Solution Preparation: Prepare a series of dilute solutions for both the Atto 390 sample and
the standard in the same solvent. To prevent inner filter effects, the absorbance at the
excitation wavelength should not exceed 0.1.

o Absorbance Measurement: Record the absorbance spectrum for each solution and
determine the absorbance at the chosen excitation wavelength (e.g., 350 nm for Quinine
Sulfate).

e Fluorescence Measurement: Excite each solution at the same wavelength used for the
absorbance measurement. Record the corrected fluorescence emission spectrum. The
instrument parameters (e.g., excitation/emission slits, detector voltage) must remain
constant for all measurements.

o Data Analysis:

o Integrate the area under the fluorescence emission curve for each solution.
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o For both the sample and the standard, plot the integrated fluorescence intensity against
the absorbance at the excitation wavelength.

o Determine the gradient of the resulting straight line for both the sample (Gradx) and the
standard (Gradst).

o Calculation: Use the formula from the principle section to calculate the quantum yield of Atto
390 (d«). If the same solvent is used for both sample and standard, the refractive index term

(nx2/nst?) cancels out.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12057937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow: Relative Fluorescence Quantum Yield Determination
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Workflow for Relative Quantum Yield Measurement.
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Protein Labeling with Atto 390 Maleimide

This protocol describes the general procedure for conjugating Atto 390 maleimide to thiol

groups on proteins.

A. Principle: Maleimides react with the sulfhydryl groups of cysteine residues to form a stable

thioether bond. The reaction is most efficient at a pH between 7.0 and 7.5, where the thiol

group is sufficiently nucleophilic while primary amines (e.g., lysine) are protonated and less

reactive.

B. Materials:

Atto 390 Maleimide

Protein to be labeled (containing free thiol groups)

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Other non-thiol containing buffers
like HEPES or Tris can be used.

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.

Purification column: Gel filtration column (e.g., Sephadex G-25).

C. Procedure:

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10
mg/mL. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and
incubating for 20-30 minutes at room temperature. If using DTT, it must be removed by
dialysis before adding the dye. If the buffer contains oxygen, it should be degassed to
prevent re-oxidation of thiols.

Dye Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of Atto 390
maleimide in anhydrous DMSO or DMF. Protect the solution from light.

Conjugation Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein
solution while gently stirring. The optimal dye-to-protein ratio may need to be determined
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empirically.

 Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at
4°C, protected from light.

e Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol
like mercaptoethanol to consume any excess maleimide.

 Purification: Separate the labeled protein conjugate from unreacted dye and byproducts. This
is commonly achieved using a gel filtration column (e.g., Sephadex G-25). The first colored,
fluorescent band to elute is the protein conjugate.
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Workflow: Protein Labeling with Atto 390 Maleimide
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General workflow for protein thiol conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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